

Comparative Analysis of SR 142948 and Levocabastine in Receptor Binding Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

[Get Quote](#)

This guide provides a detailed comparison of **SR 142948** and levocabastine, focusing on their performance in receptor binding assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on experimental data.

SR 142948 is a potent, non-peptide antagonist for neurotensin (NT) receptors, demonstrating high affinity for both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2) subtypes.[1][2][3] In contrast, levocabastine is primarily known as a potent and selective second-generation histamine H1 receptor antagonist.[4][5] However, it also exhibits a notable affinity for the NTS2 receptor, where it acts as a selective antagonist, making it a valuable tool for distinguishing between neurotensin receptor subtypes.[6][7][8][9]

Data Presentation: Quantitative Binding Affinity

The binding affinities of **SR 142948** and levocabastine have been determined through various radioligand binding assays. The following table summarizes their inhibitory constants (K_i), dissociation constants (K_d), and half-maximal inhibitory concentrations (IC_{50}) for their respective targets.

Compound	Target Receptor	Assay Type	Radioligand	Preparation	K _i (nM)	K _d (nM)	IC ₅₀ (nM)
SR 142948	Neurotensin (NT)	Competition	[³ H]SR 48692	Not Specified	< 10[1]	-	-
NTS1	Competition	[¹²⁵ I]-Tyr ³ NT	h-NTR1-CHO Cells	-	-	1.19[10]	
NTS1 & NTS2	Competition	[¹²⁵ I]-Tyr ³ NT	HT-29 Cells	-	-	0.32[10]	
NTS1 & NTS2	Competition	[¹²⁵ I]-Tyr ³ NT	Adult Rat Brain	-	-	3.96[10]	
NTS1 & NTS2	Saturation	[³ H]SR 142948A	Rat Brain Homogenate	-	3.5[2]	-	
NTS1 (levocabastine-insensitive)	Saturation	[³ H]SR 142948A	Rat Brain Homogenate	-	6.8[2]	-	
NTS2 (levocabastine-sensitive)	Saturation	[³ H]SR 142948A	Rat Brain Homogenate	-	4.8[2]	-	
Levocabastine	Histamine H1	Competition	[³ H]Mepyramine	Not Specified	75.86[11]	-	-
Histamine H1	Competition	Not Specified	Not Specified	27 ± 4[11]	-	-	
NTS2	Competition	Not Specified	mNTR2	17[6]	-	-	

Low-affinity NT sites (NTS2)	Competitive	[¹²⁵ I]-Tyr ³ NT	Rat Brain Membranes	-	-	7[12]
------------------------------	-------------	---	---------------------	---	---	-------

Experimental Protocols

The data presented above were generated using radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[13] Below are detailed methodologies for typical binding assays used to characterize **SR 142948** and levocabastine.

Competitive Radioligand Binding Assay for Neurotensin Receptors

This protocol is adapted from methodologies used to determine the binding affinity of compounds like **SR 142948** and levocabastine at neurotensin receptors.

Objective: To determine the inhibitory constant (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NTS1 and/or NTS2 receptors.

Materials:

- Receptor Source: Cell membranes prepared from cells expressing the target neurotensin receptor (e.g., HT-29 cells, CHO cells transfected with hNTR1) or brain tissue homogenates (e.g., rat brain).[2][10]
- Radioligand: A high-affinity neurotensin receptor radioligand such as [¹²⁵I]-Tyr³-neurotensin or [³H]SR 142948A.[2][10]
- Test Compound: **SR 142948** or levocabastine.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
- Equipment: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a scintillation counter.[15]

Procedure:

- **Membrane Preparation:** Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer. Protein concentration is determined using an assay like the BCA protein assay.[\[15\]](#)
- **Assay Setup:** In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its K_d value), and varying concentrations of the unlabeled test compound.
- **Reaction Initiation:** Add the prepared cell membranes to each well to start the binding reaction.
- **Incubation:** Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[\[14\]](#)[\[15\]](#)
- **Termination and Filtration:** Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This step separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[\[15\]](#)
- **Quantification:** Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC_{50} value is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.[\[15\]](#)

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is standard for evaluating H1 antagonists like levocabastine.[\[11\]](#)[\[16\]](#)

Objective: To determine the K_i of levocabastine for the histamine H1 receptor.

Materials:

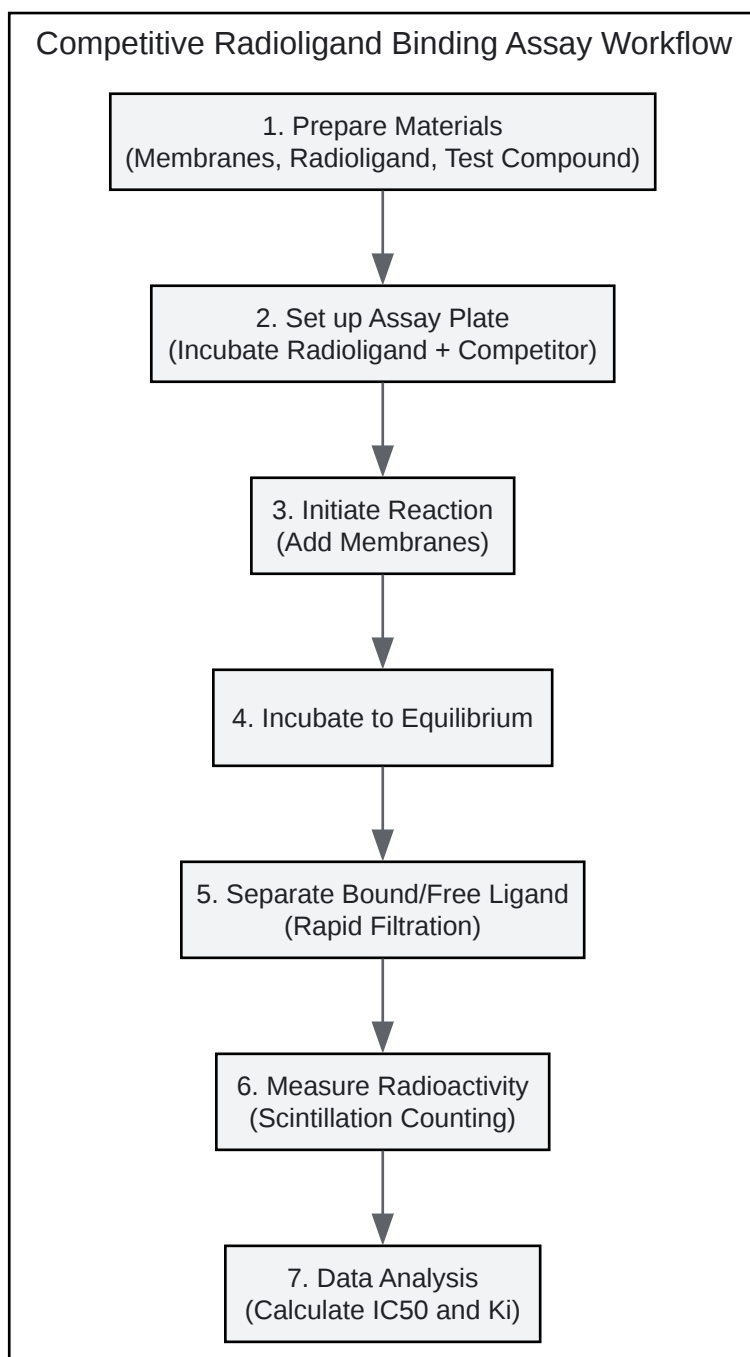
- Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).[16]
- Radioligand: [³H]Mepyramine.[16]
- Test Compound: Levocabastine.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a known H1 antagonist like mianserin.[16]
- Buffers and Equipment: Similar to the neurotensin receptor assay.

Procedure: The procedure is analogous to the one described for neurotensin receptors. The key differences are the specific receptor source, the use of [³H]mepyramine as the radioligand, and mianserin to define non-specific binding. Incubation is typically performed at 25°C for 4 hours to ensure equilibrium is reached.[16]

Mandatory Visualizations

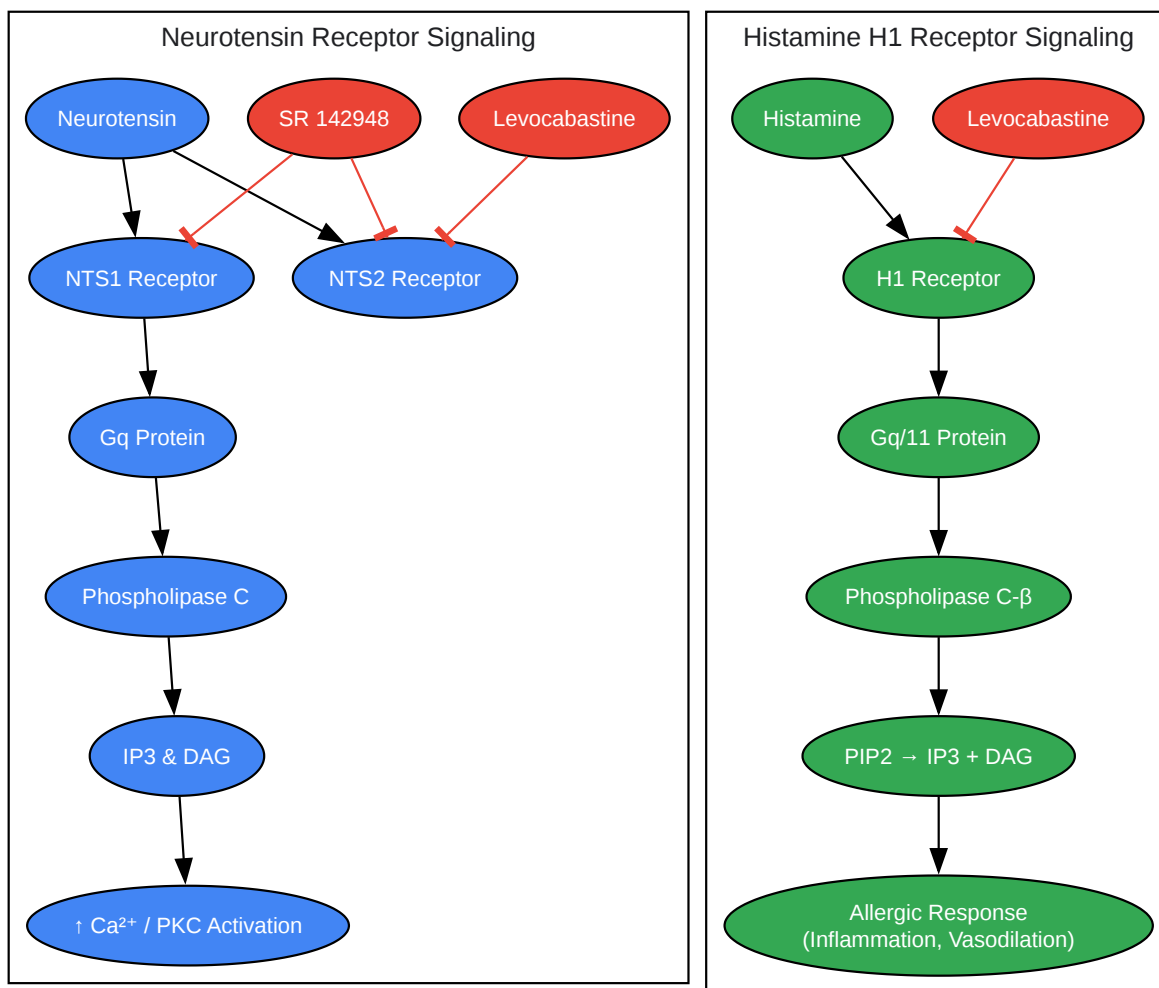
Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the signaling pathways associated with the target receptors.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways for NT and H1 receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR-142948 - Wikipedia [en.wikipedia.org]
- 4. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Analysis of SR 142948 and Levocabastine in Receptor Binding Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031177#comparing-sr-142948-and-levocabastine-in-binding-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com